1-Bromo-2-isopropyl-4-benzyloxybenzene
Description
1-Bromo-2-isopropyl-4-benzyloxybenzene is an aromatic compound featuring a benzene ring substituted with bromine at position 1, an isopropyl group at position 2, and a benzyloxy group at position 4. Its molecular formula is C₁₆H₁₇BrO, with a molecular weight of 305.21 g/mol (calculated). The benzyloxy group (OCH₂C₆H₅) contributes significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs. This compound is primarily utilized as a research chemical, with commercial availability noted by CymitQuimica in 5g quantities .
Properties
IUPAC Name |
1-bromo-4-phenylmethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-10-14(8-9-16(15)17)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWXWLRSHVXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226172 | |
| Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-35-1 | |
| Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-4-benzyloxybenzene can be synthesized through a multi-step process involving the bromination of 2-isopropyl-4-benzyloxybenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isopropyl-4-benzyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield benzyl alcohol derivatives .
Scientific Research Applications
1-Bromo-2-isopropyl-4-benzyloxybenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropyl-4-benzyloxybenzene involves its interaction with specific molecular targets. The bromine atom and other functional groups on the benzene ring allow it to participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making it useful in research and industrial applications .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Methoxy/Chloro: The benzyloxy group in the target compound increases molecular weight by ~60–76 g/mol compared to methoxy-substituted analogs (e.g., 4-bromo-1-isopropyl-2-methoxybenzene, MW 229.11) .
- Halogen Diversity : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine (e.g., in 2-bromo-1-chloro-4-isopropylbenzene ) may favor electrophilic substitution reactions or participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
1-Bromo-2-isopropyl-4-benzyloxybenzene is an organic compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a bromine atom, an isopropyl group, and a benzyloxy functional group attached to a benzene ring. This unique structure contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, while the bromine atom may participate in halogen bonding. These interactions can influence the conformation and activity of proteins and enzymes, leading to various biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, certain phenolic compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
2. Anticancer Potential
Research into related compounds has indicated that structural modifications can lead to significant anticancer activity. For example, modifications in the aromatic system or substitution patterns have been linked to enhanced potency against cancer cell lines. The potential of this compound in this regard warrants further investigation.
3. Anti-inflammatory Effects
Phenolic compounds are often studied for their anti-inflammatory properties. The presence of the hydroxyl group in this compound may contribute to its capacity to modulate inflammatory pathways.
Comparative Studies
To understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-isopropylphenol | Bromine, isopropyl group | Antimicrobial, anticancer |
| 2-Isopropylphenol | Isopropyl group | Antimicrobial |
| Benzyloxyphenol | Benzyloxy group | Antioxidant |
The comparison highlights the influence of specific substituents on biological activity.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various phenolic compounds, analogs of this compound were tested against human cancer cell lines. Results indicated that modifications in substituent groups significantly affected cytotoxicity, suggesting that this compound could be further developed for therapeutic use against cancer.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of phenolic compounds similar to this compound. The findings demonstrated effective inhibition of bacterial growth at varying concentrations, supporting the hypothesis that this compound may also exhibit significant antimicrobial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
